Iferanserin

描述

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

3D Structure

属性

IUPAC Name |

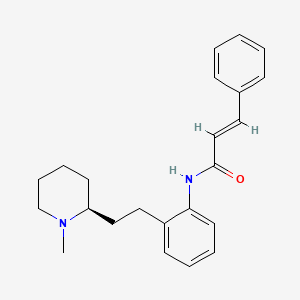

(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26)/b17-14+/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIPFQUBOVWAQW-UEBLJOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O | |

| Record name | Iferanserin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iferanserin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030346 | |

| Record name | Iferanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58754-46-4, 951155-17-2 | |

| Record name | Iferanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058754464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iferanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951155172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iferanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11686 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iferanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IFERANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWR3BEB8PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iferanserin's Potential CNS Mechanism of Action: An In-Depth Technical Guide Based on a Representative 5-HT2A Antagonist

Disclaimer: Iferanserin (also known as VEN-309) is a selective 5-HT2A receptor antagonist that has been primarily developed for the topical treatment of non-CNS indications, specifically hemorrhoid disease.[1][2] According to regulatory filings, this compound is not expected to have significant effects on the central nervous system (CNS) at clinically relevant topical doses due to limited penetration of the blood-brain barrier. Consequently, there is a paucity of published data specifically detailing its mechanism of action within the CNS.

To provide a comprehensive technical guide on the potential CNS effects of a selective 5-HT2A antagonist like this compound, this document will utilize data from a well-characterized, CNS-penetrant, and highly selective 5-HT2A receptor antagonist, M100907 (volinanserin) , as a representative compound. The information presented below on M100907 should be understood as illustrative of the expected CNS mechanism for a compound of this class, should it reach the CNS in sufficient concentrations.

Core Mechanism of Action: Selective 5-HT2A Receptor Antagonism

The primary mechanism of action of M100907, and by extension the potential mechanism of this compound in the CNS, is its high-affinity and selective binding to and blockade of the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gαq/11 proteins. Activation of this receptor by serotonin typically leads to the activation of phospholipase C (PLC), which in turn results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium and activation of protein kinase C (PKC).

By acting as an antagonist, M100907 binds to the 5-HT2A receptor but does not activate it, thereby preventing serotonin from binding and initiating this signaling cascade. Some compounds in this class may also act as inverse agonists, reducing the basal or constitutive activity of the receptor in the absence of an agonist.

Quantitative Data: Receptor Binding Affinity and In Vivo Potency of M100907

The selectivity of a drug is paramount to its pharmacological profile. M100907 exhibits high affinity for the 5-HT2A receptor with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT2A | 0.36 | |

| 5-HT2B | >100 | |

| 5-HT2C | >100 | |

| Dopamine D2 | >100 | |

| Alpha-1 Adrenergic | >100 |

In vivo studies have established the dose-dependent occupancy of 5-HT2A receptors by M100907.

| Assay | Species | ED50 | Reference |

| [3H]M100907 in vivo binding | Rat | 0.100 mg/kg | |

| Antagonism of DOI-induced head-twitch | Mouse | 0.0062 mg/kg | |

| Antagonism of DOI-induced ICSS depression | Rat | Not explicitly calculated, but significant at 0.01 mg/kg |

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the Ki of M100907 for the 5-HT2A receptor.

-

Methodology:

-

Tissue Preparation: Crude membrane fractions are prepared from cell lines stably or transiently transfected with the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (a known 5-HT2A antagonist) is used as the radioligand at a concentration of 0.5 nM.

-

Incubation: The membranes, radioligand, and varying concentrations of the test compound (M100907) are incubated together.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

-

Objective: To determine the effect of M100907 on dopamine and glutamate release in the medial prefrontal cortex (mPFC) and striatum.

-

Methodology:

-

Surgical Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., mPFC or striatum) of an anesthetized rat.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: M100907 is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., dopamine, glutamate) in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

-

Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a behavioral assay considered to be a proxy for the hallucinogenic potential of 5-HT2A receptor agonists.

-

Objective: To assess the ability of M100907 to block the behavioral effects of a 5-HT2A agonist like DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane).

-

Methodology:

-

Animal Model: Mice are commonly used for this assay.

-

Drug Administration: Animals are pre-treated with various doses of M100907 or vehicle, followed by the administration of a 5-HT2A agonist (e.g., DOI at 1.0 mg/kg).

-

Behavioral Observation: The number of head twitches is counted for a defined period (e.g., 30 minutes) after agonist administration.

-

Data Analysis: The ability of M100907 to dose-dependently reduce the number of DOI-induced head twitches is quantified.

-

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The following diagram illustrates the canonical Gq/11-mediated signaling pathway of the 5-HT2A receptor and the point of inhibition by an antagonist.

References

Iferanserin's Engagement with the 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-HT2A Receptor Binding Affinity of Iferanserin

A thorough search of scientific databases and patent literature did not yield specific quantitative binding affinity data (e.g., Ki, IC50) for this compound's interaction with the 5-HT2A receptor. Pharmaceutical companies and research institutions may hold this information in internal databases.

For context, other well-characterized 5-HT2A receptor antagonists exhibit a range of binding affinities. For example, the Kd value for [18F]altanserin and [3H]MDL 100907 is in the order of 0.3 nM.[4]

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[5] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to the various physiological and behavioral effects mediated by the 5-HT2A receptor.

Below is a diagram illustrating the canonical 5-HT2A receptor signaling pathway.

Experimental Protocols for Determining Binding Affinity

The binding affinity of a compound like this compound to the 5-HT2A receptor is typically determined using radioligand binding assays. These assays involve the use of a radioactively labeled ligand (radioligand) that is known to bind to the receptor of interest.

Radioligand Competition Binding Assay

This is the most common method to determine the inhibition constant (Ki) of an unlabeled compound (like this compound).

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known 5-HT2A radioligand (IC50), from which the Ki can be calculated.

Materials:

-

Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT2A receptor or tissue homogenates from brain regions with high 5-HT2A receptor density (e.g., frontal cortex).

-

Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [3H]ketanserin or [125I]DOI.

-

Unlabeled Competitor: this compound.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., ketanserin) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-based buffer at physiological pH.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Generalized Protocol:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in a suitable buffer and centrifuge to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.

-

Assay Setup: In a multi-well plate, add the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Below is a workflow diagram for a typical radioligand competition binding assay.

Conclusion

While this compound is identified as a selective 5-HT2A receptor antagonist, the absence of publicly available quantitative binding data limits a complete understanding of its pharmacological profile. The established signaling pathways of the 5-HT2A receptor and the standardized methodologies for assessing ligand binding provide a robust framework for the future characterization of this compound and other novel compounds targeting this important receptor. Further disclosure of preclinical data would be invaluable to the scientific community for advancing research in this area.

References

Iferanserin's Serotonin Receptor Selectivity Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iferanserin is recognized as a selective antagonist of the serotonin 2A (5-HT2A) receptor. This technical guide aims to provide a detailed overview of its selectivity profile across various serotonin receptor subtypes. However, a comprehensive dataset of binding affinities (Ki values) for a broad panel of serotonin receptors is not publicly available at this time. Consequently, this document will focus on the known affinity of this compound for the 5-HT2A receptor and will present standardized experimental protocols typically employed for determining receptor selectivity. This guide will also feature visualizations to illustrate key experimental workflows and signaling pathways relevant to the study of serotonin receptor ligands.

Core Data Presentation

A complete quantitative comparison of this compound's binding affinity across all serotonin receptor subtypes is precluded by the absence of publicly accessible data. The table below is structured to present such data, but remains largely unpopulated, highlighting the current gaps in our knowledge. This compound is reported to be a selective 5-HT2A receptor antagonist.

Table 1: this compound Binding Affinity (Ki) Profile for Human Serotonin (5-HT) Receptors

| Receptor Subtype | Ligand | Ki (nM) | Assay Conditions | Reference |

| 5-HT1 Family | ||||

| 5-HT1A | This compound | Data not available | ||

| 5-HT1B | This compound | Data not available | ||

| 5-HT1D | This compound | Data not available | ||

| 5-HT1E | This compound | Data not available | ||

| 5-HT1F | This compound | Data not available | ||

| 5-HT2 Family | ||||

| 5-HT2A | This compound | Potent Antagonist | [1][2] | |

| 5-HT2B | This compound | Data not available | ||

| 5-HT2C | This compound | Data not available | ||

| 5-HT3 Family | ||||

| 5-HT3 | This compound | Data not available | ||

| Other 5-HT Receptors | ||||

| 5-HT4 | This compound | Data not available | ||

| 5-HT5A | This compound | Data not available | ||

| 5-HT6 | This compound | Data not available | ||

| 5-HT7 | This compound | Data not available |

Note: "Data not available" indicates that specific Ki values were not found in publicly accessible literature or databases during the search.

Experimental Protocols

The following sections describe the standard methodologies used to determine the binding affinity and functional activity of a compound like this compound at serotonin receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various serotonin receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Cell lines stably or transiently expressing the specific human serotonin receptor subtype of interest are cultured.

-

Cells are harvested and homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]Ketanserin for 5-HT2A receptors) with known high affinity for the target receptor is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive antagonist for the target receptor.

-

The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Functional Assays

Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor.

Objective: To characterize the functional activity of this compound at serotonin receptors.

Example Protocol: Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A):

-

Cell Preparation:

-

Cells expressing the target receptor (e.g., 5-HT2A) are seeded into a multi-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Compound Addition and Signal Detection:

-

To assess antagonist activity, cells are pre-incubated with varying concentrations of this compound.

-

A known agonist for the receptor (e.g., serotonin) is then added at a concentration that elicits a submaximal response (e.g., EC80).

-

Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

-

-

Data Analysis:

-

The ability of this compound to inhibit the agonist-induced increase in fluorescence is quantified.

-

The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the agonist response, is determined.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the pharmacological profiling of this compound.

Caption: Workflow of a competitive radioligand binding assay.

Caption: Simplified 5-HT2A receptor signaling cascade.

Conclusion

This compound is a selective 5-HT2A receptor antagonist. While its high affinity for this particular receptor subtype is established, a comprehensive understanding of its selectivity profile requires further investigation through broad-panel receptor screening. The experimental protocols outlined in this guide provide a framework for how such a selectivity profile can be rigorously determined. The availability of complete binding affinity data would be invaluable for the research and drug development community to fully characterize the pharmacological properties of this compound and to better understand its therapeutic potential and possible off-target effects.

References

Iferanserin: A Pharmacological Tool for Neuroscience - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iferanserin is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] Initially developed as a topical formulation for the treatment of hemorrhoid disease, its specific mechanism of action on a key receptor in the central nervous system (CNS) presents potential utility as a pharmacological tool for neuroscience research.[1][3] This guide provides a comprehensive overview of the available technical information on this compound, focusing on its pharmacological profile and potential applications in neuroscience. Development of this compound for hemorrhoids was advanced to Phase III clinical trials but appears to have been discontinued.[4]

Core Pharmacological Data

A thorough review of publicly available data reveals a notable scarcity of specific quantitative pharmacological values for this compound. While its selectivity for the 5-HT2A receptor is consistently reported, precise binding affinities (Ki) and functional potencies (IC50/EC50) from comprehensive radioligand binding assays or in vitro functional assays are not detailed in the available literature. This section aims to structure the known information and highlight areas where further investigation is required.

Receptor Binding Profile

Table 1: this compound Receptor Binding Affinity (Qualitative)

| Target | Affinity | Data Source |

| 5-HT2A | Selective Antagonist |

Note: Quantitative Ki values are not currently available in the public domain.

Functional Activity

Table 2: this compound Functional Assay Data (Inferred)

| Assay Type | Parameter | Result |

| In vivo (Hemorrhoid Disease Model) | Reduction of Bleeding and Itching | Significant |

Note: Specific EC50 or IC50 values from in vitro functional assays are not available. The in vivo data is from a clinical trial for hemorrhoid disease and serves as an indirect measure of its biological activity.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the activation of the 5-HT2A receptor by serotonin. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon activation, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

By antagonizing this receptor, this compound is expected to inhibit these downstream signaling events. This mechanism is crucial for its potential utility in neuroscience, as the 5-HT2A receptor is implicated in a wide range of CNS functions and disorders, including learning, memory, mood, and psychosis.

Visualizing the 5-HT2A Receptor Signaling Pathway

Caption: this compound blocks serotonin-induced 5-HT2A receptor signaling.

Experimental Protocols

Phase IIb Clinical Trial Protocol for Hemorrhoid Disease

This section provides a generalized workflow based on the described Phase IIb clinical trial for this compound in the treatment of hemorrhoid disease.

Objective: To evaluate the efficacy and safety of topically applied this compound in patients with symptomatic internal hemorrhoids.

Methodology:

-

Patient Recruitment: A cohort of patients with diagnosed Grade I, II, or III internal hemorrhoids and active bleeding is recruited.

-

Randomization: Patients are randomly assigned to one of two treatment arms:

-

This compound ointment

-

Placebo ointment

-

-

Blinding: The study is conducted in a double-blind manner, where neither the patients nor the investigators know the treatment assignment.

-

Treatment Administration: Patients self-administer the assigned ointment intra-anally twice daily for a specified duration (e.g., 14 days).

-

Data Collection:

-

Primary Endpoint: Cessation of bleeding.

-

Secondary Endpoints: Reduction in itching and pain.

-

Safety Assessments: Monitoring of adverse events.

-

-

Statistical Analysis: The proportion of patients achieving the primary and secondary endpoints in the this compound group is compared to the placebo group using appropriate statistical methods.

Visualizing the Clinical Trial Workflow

Caption: Generalized workflow for a double-blind, placebo-controlled clinical trial.

Applications in Neuroscience Research

While this compound's development was not focused on CNS indications, its selective 5-HT2A receptor antagonism makes it a potentially valuable tool for neuroscience research. The 5-HT2A receptor is a key target in the study and treatment of various neurological and psychiatric disorders.

Potential Research Applications:

-

Probing the role of the 5-HT2A receptor: this compound could be used in preclinical models to investigate the specific contributions of the 5-HT2A receptor to various physiological and pathological processes.

-

Animal models of psychiatric disorders: It could be evaluated in animal models of schizophrenia, depression, and anxiety, where 5-HT2A receptor dysfunction is implicated.

-

Cognitive function studies: The role of the 5-HT2A receptor in learning, memory, and executive function could be explored using this compound as a pharmacological probe.

-

Drug discovery benchmark: As a selective antagonist, it can serve as a reference compound in the development and characterization of new 5-HT2A receptor ligands.

Conclusion and Future Directions

This compound is a selective 5-HT2A receptor antagonist with a documented history of clinical investigation for a non-CNS indication. While there is a significant gap in the publicly available quantitative pharmacological data and detailed experimental protocols, its defined mechanism of action presents a clear opportunity for its use as a research tool in neuroscience.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: Determining the binding affinities (Ki) of this compound at the 5-HT2A receptor and a wide range of other CNS targets to confirm its selectivity.

-

In Vitro Functional Characterization: Quantifying its potency (IC50/EC50) in functional assays measuring downstream signaling events.

-

Pharmacokinetic and CNS Penetration Studies: Assessing its ability to cross the blood-brain barrier and achieve relevant concentrations in the CNS.

-

In Vivo Neuroscience Studies: Evaluating its effects in established animal models of neurological and psychiatric disorders.

The generation of this fundamental data will be crucial to unlock the full potential of this compound as a valuable pharmacological tool for advancing our understanding of the 5-HT2A receptor and its role in brain function and disease.

References

Investigating Serotonin Signaling Pathways with Iferanserin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of utilizing Iferanserin as a tool to investigate serotonin signaling pathways. This compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor, a key player in a multitude of physiological and pathological processes. Understanding its interaction with the 5-HT2A receptor and the subsequent downstream signaling events is crucial for advancing research in areas such as neuroscience, inflammation, and vascular biology.

Introduction to this compound and the 5-HT2A Receptor

This compound (also known as VEN-309) is a selective 5-HT2A receptor antagonist that has been investigated for its therapeutic potential, notably in the treatment of hemorrhoidal disease. Its mechanism of action lies in its ability to competitively bind to the 5-HT2A receptor, thereby blocking the downstream signaling cascades typically initiated by the endogenous ligand, serotonin (5-hydroxytryptamine, 5-HT).

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this receptor is implicated in a wide range of functions, including mood regulation, cognition, perception, and smooth muscle contraction. Dysregulation of 5-HT2A receptor signaling is associated with various disorders, making it a significant target for drug development.

Core Signaling Pathway of 5-HT2A Receptor Antagonism

The canonical signaling pathway initiated by 5-HT2A receptor activation involves the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).

-

Inositol Triphosphate (IP3): This soluble molecule diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

Activated PKC then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses. By blocking the initial binding of serotonin, this compound prevents the activation of this entire cascade.

Signaling Pathway Diagram

Caption: 5-HT2A Receptor Signaling Pathway and the inhibitory action of this compound.

Quantitative Data: Receptor Binding Affinities

| Compound | Target Receptor | Ki (nM) | Reference Compound |

| This compound | 5-HT2A | Not Available in Public Domain | - |

| Ketanserin | 5-HT2A | 0.4 - 2.5 | Yes |

| M100907 (Volinanserin) | 5-HT2A | 0.36 - 0.95 | Yes |

| Ritanserin | 5-HT2A | 0.5 - 1.2 | Yes |

| Spiperone | 5-HT2A | 0.6 - 1.5 | Yes |

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol provides a general framework for determining the binding affinity of a test compound like this compound for the 5-HT2A receptor using a competitive radioligand binding assay.

Objective: To determine the Ki of this compound for the human 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or brain tissue homogenates (e.g., rat frontal cortex).

-

Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [3H]Ketanserin or [125I]DOI.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Ketanserin or M100907).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. Determine the protein concentration of the final membrane suspension.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

Caption: General workflow for a radioligand binding assay to determine binding affinity.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of serotonin signaling pathways mediated by the 5-HT2A receptor. Its selectivity allows researchers to dissect the specific roles of this receptor in various physiological and disease models. By employing techniques such as radioligand binding assays and downstream functional assays, a deeper understanding of the molecular mechanisms governed by the 5-HT2A receptor can be achieved. This in-depth knowledge is essential for the development of novel therapeutics targeting the serotonergic system.

Preclinical Studies on Iferanserin in Anxiety Models: A Review of Available Evidence

A comprehensive review of scientific literature reveals a notable absence of preclinical studies investigating the efficacy of Iferanserin in animal models of anxiety. While the compound is known to be a selective 5-HT2A receptor antagonist, a mechanism of action with theoretical relevance to anxiety disorders, its development and published research have been focused on other therapeutic areas. This technical guide will address the current state of knowledge regarding this compound, clarify a common point of confusion with a similarly named compound, and discuss the broader context of 5-HT2A antagonism in anxiety research.

This compound: Primary Therapeutic Indication

This compound, also identified as VEN-309, has been primarily investigated for the treatment of hemorrhoid disease.[1][2] The rationale for this indication likely stems from the role of serotonin (5-HT) receptors in smooth muscle contraction and inflammation, processes relevant to the pathophysiology of hemorrhoids. Clinical trials have been conducted to evaluate the safety and efficacy of an intra-rectal formulation of this compound for this condition.

A Note on Flibanserin: A Point of Common Confusion

It is crucial to distinguish this compound from Flibanserin, another psychoactive compound that also interacts with the serotonin system. Flibanserin, which acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, has been studied in preclinical models of anxiety and has demonstrated anxiolytic-like effects.[3] The similarity in their names has led to some confusion in the scientific literature and public discourse. However, they are distinct chemical entities with different primary mechanisms of action and therapeutic targets.

The Role of 5-HT2A Receptor Antagonism in Anxiety

The 5-HT2A receptor, a key player in the central nervous system, is implicated in a range of physiological and psychological processes, including mood, cognition, and anxiety. Antagonism of this receptor is a mechanism of action for several atypical antipsychotics and has been a focus of research for novel anxiolytic and antidepressant medications. The therapeutic potential of 5-HT2A antagonists in anxiety is supported by preclinical studies on various compounds that show promise in reducing anxiety-like behaviors in animal models.[4][5]

Current Status of Preclinical Anxiety Data for this compound

Despite the theoretical potential of its mechanism of action, a thorough search of preclinical research databases and scientific publications did not yield any studies specifically evaluating this compound in established animal models of anxiety. These models are essential for determining the anxiolytic potential of a new chemical entity and typically include paradigms such as the elevated plus-maze, light-dark box, and stress-induced hyperthermia tests. The absence of such data indicates that the investigation of this compound for anxiety disorders has not been a primary research focus.

While DrugBank notes potential for central nervous system (CNS) depression in the context of drug interactions with this compound, this is a general precaution and does not in itself suggest specific anxiolytic properties or dedicated preclinical investigation in this area.

Conclusion

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Behavioral effects of flibanserin (BIMT 17) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavioral and 5-HT antagonist effects of ritanserin: a pure and selective antagonist of LSD discrimination in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-HT2A Receptor Antagonists in the Modulation of Rodent Sleep Architecture: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intricate regulation of sleep-wake cycles involves a complex interplay of various neurotransmitter systems. Among these, the serotonergic system, particularly the 5-hydroxytryptamine (5-HT) 2A receptor, has emerged as a key modulator of sleep architecture. Antagonism of the 5-HT2A receptor is a promising therapeutic strategy for sleep disturbances, with several compounds in this class demonstrating significant effects on sleep consolidation and the promotion of deep, restorative sleep. While direct research on iferanserin's impact on rodent sleep is limited, this guide will provide an in-depth overview of the use of selective 5-HT2A receptor antagonists as a class for studying sleep architecture in rodent models. We will draw upon data from structurally and functionally similar compounds to illustrate the principles and methodologies involved.

This technical guide will detail the underlying signaling pathways, provide comprehensive experimental protocols for rodent sleep studies, and present quantitative data on the effects of 5-HT2A antagonists on sleep parameters.

5-HT2A Receptor Signaling in Sleep Regulation

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the cerebral cortex, thalamus, and brainstem nuclei, regions critically involved in arousal and sleep regulation. Activation of 5-HT2A receptors is generally associated with wakefulness and cortical activation.[1] Conversely, blockade of these receptors is thought to promote sleep, particularly non-rapid eye movement (NREM) sleep. The proposed mechanism involves the inhibition of excitatory downstream signaling cascades, leading to a reduction in cortical arousal.

Caption: 5-HT2A Receptor Signaling Pathway in Wakefulness.

Effects of 5-HT2A Antagonists on Rodent Sleep Architecture

Studies with various selective 5-HT2A antagonists in rats and mice have consistently demonstrated a significant impact on sleep architecture, primarily characterized by an increase in NREM sleep and a consolidation of sleep.

| Compound | Species | Dose | Route | Key Findings on Sleep Architecture | Reference |

| Nelotanserin | Rat | 1.0, 3.0, 10.0 mg/kg | p.o. | Increased total NREM sleep time and deep sleep (delta power). Increased sleep consolidation with decreased number of sleep bouts and increased bout length. | [2][3] |

| Ritanserin | Rat | 0.63, 2.5 mg/kg | i.p. | Dose-dependent increase in deep slow-wave sleep and the intermediate stage of sleep. Significant decrease in wakefulness and paradoxical (REM) sleep. | [4] |

| Ketanserin | Rat | 1, 6 mg/kg | i.p. | Enhanced deep slow-wave sleep. Dose-dependent reduction in wakefulness. Suppression of paradoxical (REM) sleep. | [5] |

| MDL 100907 | Mouse | 2-5 mg/kg | i.p. | Dose-dependent increase in NREM sleep amounts. Decrease in wakefulness and REM sleep. | |

| Pruvanserin | Rat | Not Specified | Not Specified | Increased non-REM or slow-wave sleep. | |

| Fananserin | Rat | Not Specified | Not Specified | Increased non-REM or slow-wave sleep. |

Experimental Protocols

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible data in rodent sleep studies. The following sections outline the key methodologies.

Rodent EEG/EMG Surgical Implantation

-

Animal Preparation: Anesthetize the rodent (e.g., with isoflurane) and place it in a stereotaxic frame. Shave the hair from the head and neck and sterilize the surgical area. Apply ophthalmic ointment to prevent eye dryness.

-

Skull Exposure: Make a midline incision on the scalp to expose the skull. Retract the skin to keep the surgical area clear.

-

Electrode Placement:

-

EEG Electrodes: Drill small burr holes through the skull over the desired cortical areas (e.g., frontal and parietal cortices). Screw in stainless steel electrodes, ensuring they touch the dura mater without penetrating it.

-

EMG Electrodes: Insert flexible, insulated stainless-steel wires into the nuchal (neck) muscles to record muscle tone.

-

-

Headmount Assembly: Solder the electrode leads to a miniature connector plug. Secure the entire assembly to the skull using dental cement.

-

Post-operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Allow the animal to recover for at least one week before starting the experiment.

Polysomnographic Recording

-

Habituation: House the animals individually in recording chambers and connect them to the recording cables for a habituation period of 2-3 days. This minimizes stress from the tether and the novel environment.

-

Data Acquisition: Record EEG and EMG signals continuously for at least 24 hours to establish a baseline. Use a data acquisition system that filters and amplifies the signals before digitizing them.

-

Drug Administration: Administer the 5-HT2A antagonist or vehicle at a specific time of day (e.g., at the beginning of the light or dark phase) via the desired route (e.g., intraperitoneal injection or oral gavage). Continue recording to assess the drug's effects on sleep architecture.

Sleep Scoring and Data Analysis

-

Vigilance State Classification: Manually or automatically score the recorded data in epochs (e.g., 10 seconds) into three distinct vigilance states:

-

Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.

-

NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and low EMG activity.

-

REM Sleep: Characterized by low-amplitude, mixed-frequency EEG with a prominent theta rhythm, and muscle atonia (very low EMG activity).

-

-

Data Analysis Parameters: Quantify various sleep parameters, including:

-

Total time spent in each vigilance state.

-

Sleep latency (time to the first episode of NREM sleep).

-

REM sleep latency (time from sleep onset to the first REM period).

-

Number and duration of sleep/wake bouts.

-

Sleep efficiency.

-

EEG power spectral analysis (e.g., delta power during NREM sleep).

-

References

- 1. 5-HT2A receptor activation is necessary for CO2-induced arousal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nelotanserin, a novel selective human 5-hydroxytryptamine2A inverse agonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ritanserin-induced changes in sleep-waking phases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Age-dependent effect of ketanserin on the sleep-waking phases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of Iferanserin In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a framework for understanding and evaluating the potential in vitro off-target effects of a compound such as Iferanserin. In the absence of specific published data for this compound, this document outlines the standard experimental methodologies, data presentation formats, and key signaling pathways relevant to off-target profiling for a 5-HT2A receptor antagonist. The provided data tables are illustrative, based on typical screening results for this class of compounds, and should not be considered as experimentally determined values for this compound.

Introduction to Off-Target Profiling

The assessment of off-target effects is a critical component of preclinical drug development. Unintended interactions with other receptors, ion channels, enzymes, and transporters can lead to adverse drug reactions or provide opportunities for drug repurposing. For a 5-HT2A antagonist, potential off-target liabilities often include interactions with other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2B/C), adrenergic receptors, dopaminergic receptors, and the hERG channel. Early in vitro screening against a broad panel of targets is essential for a comprehensive safety and selectivity assessment.

Methodologies for In Vitro Off-Target Assessment

The two primary methodologies for assessing off-target interactions in vitro are radioligand binding assays and functional cellular assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand that is known to bind to the target of interest.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Target Preparation: Membranes from cell lines stably expressing the receptor of interest (e.g., HEK293, CHO) or from tissue homogenates are prepared and stored at -80°C. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

Assay Buffer: A buffer solution appropriate for the specific receptor is prepared, typically containing Tris-HCl and other salts to maintain a physiological pH and ionic strength.

-

Competition Reaction: In a 96-well plate, the following are combined:

-

A fixed concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-Prazosin for α1-adrenergic receptors).

-

A range of concentrations of the test compound (this compound).

-

The prepared cell membranes.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target. The data are then fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Cellular Assays

Functional assays measure the biological response of a cell to the test compound, determining whether it acts as an agonist, antagonist, or inverse agonist at a particular target.

Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A, α1-adrenergic)

-

Cell Culture: Cells stably expressing the Gq-coupled receptor of interest are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated in the dark to allow the dye to enter the cells.

-

Compound Addition: The test compound (this compound) is added to the wells at various concentrations. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.

-

Agonist Stimulation: A known agonist for the receptor is added to the wells to stimulate an increase in intracellular calcium.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a plate reader (e.g., a FLIPR or FlexStation). An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The change in fluorescence is used to determine the cellular response. For antagonist activity, the IC50 value is calculated from the concentration-response curve of the test compound's ability to inhibit the agonist-induced response.

Illustrative Off-Target Binding Profile for a 5-HT2A Antagonist

The following tables present hypothetical data for a compound like this compound, illustrating how quantitative off-target binding data is typically structured. This data is for illustrative purposes only.

Table 1: Illustrative Binding Affinities (Ki, nM) for a Panel of Receptors

| Target Family | Receptor Subtype | Illustrative Ki (nM) |

| Serotonin | 5-HT1A | >1000 |

| 5-HT1B | >1000 | |

| 5-HT2A | 1.5 | |

| 5-HT2B | 250 | |

| 5-HT2C | 150 | |

| 5-HT3 | >10,000 | |

| 5-HT6 | 800 | |

| 5-HT7 | 950 | |

| Adrenergic | α1A | 50 |

| α1B | 75 | |

| α2A | >1000 | |

| β1 | >10,000 | |

| β2 | >10,000 | |

| Dopamine | D1 | >1000 |

| D2 | 300 | |

| D3 | 450 | |

| Histamine | H1 | 120 |

| Muscarinic | M1 | >1000 |

Table 2: Illustrative Functional Activity (IC50, nM) at Key Off-Targets

| Target | Assay Type | Illustrative IC50 (nM) | Functional Activity |

| 5-HT2A | Calcium Flux | 5.2 | Antagonist |

| α1A | Calcium Flux | 150 | Antagonist |

| D2 | cAMP | >1000 | No significant activity |

| hERG | Patch Clamp | >10,000 | No significant inhibition |

Visualizations of Key Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the canonical signaling pathway for the 5-HT2A receptor and a common off-target, the α1A-adrenergic receptor, both of which couple to Gq proteins.

Experimental Workflow

The following diagram illustrates a typical workflow for in vitro off-target screening.

Conclusion

While specific in vitro off-target data for this compound is not publicly available, this guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in such an assessment. For a selective 5-HT2A antagonist like this compound, a thorough evaluation of its activity at other monoamine receptors is crucial for a complete understanding of its pharmacological profile. The illustrative data and workflows presented herein serve as a valuable resource for researchers and drug development professionals engaged in the characterization of novel chemical entities. A rigorous off-target screening cascade, as outlined, is fundamental to mitigating potential safety risks and ensuring the successful development of new therapeutics.

References

Iferanserin's Interaction with Dopamine Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iferanserin is primarily recognized as a selective 5-HT2A receptor antagonist.[1][2] It has been clinically evaluated for conditions such as hemorrhoid disease. While its principal mechanism of action is centered on the serotonergic system, a comprehensive understanding of its pharmacological profile necessitates an examination of its interactions with other neurotransmitter systems, including the dopaminergic system. This document provides a detailed technical guide on the interaction of this compound with dopamine receptors, summarizing binding affinity data, outlining relevant experimental protocols, and visualizing potential signaling pathways.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of this compound for various neurotransmitter receptors, including dopamine receptor subtypes, has been characterized through in vitro studies. The following table summarizes the equilibrium dissociation constants (Ki) of this compound for human recombinant dopamine receptors, providing a quantitative measure of its binding potency. A lower Ki value indicates a higher binding affinity. For comparative purposes, the affinity for the primary target, the 5-HT2A receptor, is also included.

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | >10,000 |

| Dopamine D2 | 1,400 |

| Dopamine D3 | >10,000 |

| Dopamine D4 | 1,200 |

| Serotonin 5-HT2A | 0.54 |

Data sourced from in vitro studies on human recombinant receptors.

As the data indicates, this compound displays a significantly lower affinity for dopamine D2 and D4 receptors compared to its high affinity for the 5-HT2A receptor. The affinity for D1 and D3 receptors is negligible. This suggests that at therapeutic concentrations targeting the 5-HT2A receptor, direct and significant occupancy of dopamine receptors by this compound is unlikely.

Experimental Protocols

The characterization of this compound's binding affinity for dopamine receptors is typically achieved through competitive radioligand binding assays. Below is a generalized, detailed methodology for such an experiment.

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D4 receptors.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK 293) expressing the recombinant human dopamine D2 or D4 receptor.

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

-

Test Compound: this compound.

-

Reference Compound: A known high-affinity antagonist for the target receptor (e.g., Haloperidol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Cultured cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Increasing concentrations of the test compound (this compound) or the reference compound.

-

The prepared cell membranes to initiate the binding reaction.

-

-

Total Binding: Wells containing only the radioligand and membranes.

-

Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of an unlabeled reference compound to saturate the receptors.

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

Signaling Pathways

Given the low binding affinity of this compound for dopamine receptors, it is not expected to significantly engage dopaminergic signaling pathways at clinically relevant doses for its 5-HT2A antagonist effects. However, for a comprehensive understanding, it is useful to visualize the canonical signaling pathways of the dopamine receptors for which this compound shows some, albeit weak, affinity (D2 and D4).

Both D2 and D4 receptors are members of the D2-like family of dopamine receptors.[3] These receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[3] Activation of these receptors by an agonist (e.g., dopamine) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function.

The following diagram illustrates the canonical Gi/o-coupled signaling pathway for D2 and D4 dopamine receptors.

If this compound were to act as an antagonist at these receptors, it would bind to the receptor and block the binding of dopamine, thereby preventing the inhibition of adenylyl cyclase and the subsequent downstream signaling cascade. However, due to its low affinity, a high concentration of this compound would be required to achieve this effect.

Conclusion

References

Unveiling the Anti-inflammatory Potential of Iferanserin: A Technical Guide for Researchers

An In-depth Exploration of 5-HT2A Receptor Antagonism in Inflammation

Executive Summary

Iferanserin, a selective antagonist of the serotonin 2A (5-HT2A) receptor, is currently under investigation for various therapeutic applications. While direct and extensive research on the anti-inflammatory properties of this compound is not yet publicly available, a compelling body of evidence from related 5-HT2A receptor antagonists, notably Ketanserin, suggests a significant potential for this compound in modulating inflammatory responses. This technical guide consolidates the existing knowledge on the anti-inflammatory mechanisms of 5-HT2A receptor antagonists to provide a foundational understanding for researchers and drug development professionals interested in the potential of this compound. By examining the effects of this class of compounds on key inflammatory pathways, particularly the NF-κB signaling cascade, we can infer the prospective anti-inflammatory profile of this compound.

Introduction to this compound

This compound is a selective 5-HT2A receptor antagonist.[1][2] Its chemical structure is distinct from other antagonists like Ketanserin, but it shares the fundamental mechanism of blocking the 5-HT2A receptor. The 5-HT2A receptor, a G protein-coupled receptor, is widely expressed in the central nervous system and various peripheral tissues, where it mediates a range of physiological and pathological processes, including inflammation.

The Role of 5-HT2A Receptors in Inflammation

Serotonin (5-hydroxytryptamine, 5-HT) is a key signaling molecule in the inflammatory process. Upon tissue injury or inflammation, 5-HT is released and can act on its various receptors, including the 5-HT2A receptor, to modulate the inflammatory response. Activation of 5-HT2A receptors has been shown to potentiate pain and inflammation. Therefore, antagonism of this receptor presents a logical therapeutic strategy for mitigating inflammation.

Anti-inflammatory Properties of 5-HT2A Receptor Antagonists: Evidence from Ketanserin

Due to the limited direct data on this compound, this section will focus on the well-documented anti-inflammatory effects of Ketanserin, a structurally different but mechanistically similar 5-HT2A receptor antagonist. These findings provide a strong basis for postulating the anti-inflammatory potential of this compound.

Inhibition of Pro-inflammatory Cytokines

Studies on Ketanserin have demonstrated its ability to suppress the production and release of key pro-inflammatory cytokines. In a model of dextran sodium sulfate (DSS)-induced colitis in mice, treatment with Ketanserin led to a significant reduction in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This suggests that 5-HT2A receptor antagonism can effectively dampen the cytokine storm associated with inflammatory conditions.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of numerous genes involved in inflammation. Research has shown that Ketanserin can inhibit the activation of NF-κB. By blocking the 5-HT2A receptor, Ketanserin prevents the downstream signaling events that lead to the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Quantitative Data on Anti-inflammatory Effects of Ketanserin

The following table summarizes the available quantitative data on the anti-inflammatory effects of Ketanserin from preclinical studies.

| Parameter | Experimental Model | Treatment | Result | Reference |

| Edema Reduction | Carrageenan-induced paw edema in rats | Topical Ketanserin (1% and 3%) | 50-70% reduction in edema | |

| Cytokine Inhibition (TNF-α) | DSS-induced colitis in mice | Ketanserin | Significant decrease in colonic TNF-α levels | |

| Cytokine Inhibition (IL-1β) | DSS-induced colitis in mice | Ketanserin | Significant decrease in colonic IL-1β levels | |

| Cytokine Inhibition (IL-6) | DSS-induced colitis in mice | Ketanserin | Significant decrease in colonic IL-6 levels | |

| NF-κB Activation | In vitro (macrophages) | Ketanserin | Inhibition of NF-κB activation |

Proposed Anti-inflammatory Signaling Pathway of this compound

Based on the evidence from Ketanserin, the proposed anti-inflammatory signaling pathway for this compound is centered on its antagonism of the 5-HT2A receptor and subsequent inhibition of the NF-κB pathway.

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.

Experimental Protocols for Assessing Anti-inflammatory Properties

The following are detailed methodologies for key experiments that could be employed to investigate the anti-inflammatory properties of this compound, based on protocols used in studies of other 5-HT2A antagonists.

In Vivo Model: Dextran Sodium Sulfate (DSS)-Induced Colitis

-

Objective: To evaluate the efficacy of this compound in a model of inflammatory bowel disease.

-

Animals: 8-10 week old C57BL/6 mice.

-

Induction of Colitis: Administer 3-5% (w/v) DSS in drinking water for 7 days.

-

Treatment: Administer this compound (various doses) or vehicle control daily via oral gavage or intraperitoneal injection, starting from day 0 of DSS administration.

-

Parameters to Measure:

-

Daily body weight, stool consistency, and presence of blood (Disease Activity Index - DAI).

-

At day 8, sacrifice animals and measure colon length.

-

Histological analysis of colon tissue for signs of inflammation and tissue damage.

-

Measurement of cytokine levels (TNF-α, IL-1β, IL-6) in colonic tissue homogenates using ELISA or qPCR.

-

Western blot analysis of colonic tissue for NF-κB pathway proteins (p-IκBα, total IκBα, nuclear p65).

-

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages

-

Objective: To investigate the direct effect of this compound on macrophage activation and cytokine production.

-

Cell Line: RAW 264.7 macrophage cell line or bone marrow-derived macrophages (BMDMs).

-

Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Parameters to Measure:

-

Nitric oxide (NO) production in the supernatant using the Griess assay.

-

Cytokine levels (TNF-α, IL-1β, IL-6) in the supernatant using ELISA.

-

Cell viability using MTT or similar assays to rule out cytotoxicity.

-

Western blot analysis of cell lysates for NF-κB pathway proteins.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical assessment of the anti-inflammatory properties of a compound like this compound.

References

Iferanserin: A Selective 5-HT2A Receptor Antagonist for Neuropsychiatric Disorder Research

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Iferanserin (also known as VEN-309) is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3][4] While its clinical development has primarily focused on non-CNS indications, its mechanism of action holds significant potential for research in the field of neuropsychiatric disorders. The 5-HT2A receptor is a well-established target in the pathophysiology of conditions such as schizophrenia, depression, anxiety, and obsessive-compulsive disorder. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the utility of this compound as a research tool in neuropsychiatry. It outlines the theoretical framework for its application, detailed experimental protocols for its characterization, and the underlying signaling pathways.

Introduction: The Role of the 5-HT2A Receptor in Neuropsychiatric Disorders

The 5-HT2A receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in cortical and limbic regions. It is a key modulator of serotonergic signaling and has been implicated in a wide range of cognitive and behavioral processes. Dysregulation of 5-HT2A receptor function is associated with the symptomatology of several major neuropsychiatric disorders:

-

Schizophrenia: The "serotonin hypothesis of schizophrenia" posits that hyperactivity of the 5-HT2A receptor contributes to both the positive and negative symptoms of the disorder. Many atypical antipsychotic medications exhibit potent 5-HT2A receptor antagonism.

-

Depression and Anxiety Disorders: Alterations in 5-HT2A receptor density and signaling have been observed in patients with major depressive disorder and anxiety. Antagonism of this receptor is a component of the mechanism of action of some antidepressant and anxiolytic drugs.

-

Obsessive-Compulsive Disorder (OCD): Imaging studies have revealed altered 5-HT2A receptor binding in brain regions associated with OCD.

-

Sleep Disorders: The 5-HT2A receptor plays a role in regulating sleep architecture, and its antagonists have been investigated for the treatment of insomnia.

Given this body of evidence, selective 5-HT2A receptor antagonists like this compound represent valuable pharmacological tools for dissecting the role of this receptor in disease states and for the potential development of novel therapeutics.

This compound: Pharmacological Profile

While specific quantitative data for this compound's binding affinity and pharmacokinetics in the context of CNS research are not extensively published, this section provides a template for the characterization of the compound. The values presented in the tables are hypothetical and based on typical ranges for selective 5-HT2A antagonists.

Receptor Binding Affinity

The following table structure should be used to summarize the in vitro binding profile of this compound.

| Receptor | K_i_ (nM) | Assay Type | Radioligand | Cell Line/Tissue |

| Human 5-HT2A | TBD | Radioligand Binding | [³H]Ketanserin | CHO-K1 cells expressing human 5-HT2A receptors |

| Human 5-HT2C | TBD | Radioligand Binding | [³H]Mesulergine | HEK293 cells expressing human 5-HT2C receptors |

| Human D2 | TBD | Radioligand Binding | [³H]Spiperone | CHO-K1 cells expressing human D2 receptors |

| Human H1 | TBD | Radioligand Binding | [³H]Pyrilamine | HEK293 cells expressing human H1 receptors |

| Human α1A | TBD | Radioligand Binding | [³H]Prazosin | CHO-K1 cells expressing human α1A receptors |

TBD: To be determined through experimental protocols outlined in Section 4.

Pharmacokinetic Properties

A summary of key pharmacokinetic parameters is essential for designing in vivo studies. The following table provides a template for presenting this data.

| Parameter | Value | Species | Route of Administration |

| Bioavailability (%) | TBD | Rat | Oral (p.o.), Intraperitoneal (i.p.) |

| T_max_ (h) | TBD | Rat | p.o., i.p. |

| C_max_ (ng/mL) | TBD | Rat | p.o., i.p. |

| Half-life (t_1/2_) (h) | TBD | Rat | p.o., i.p. |

| Brain/Plasma Ratio | TBD | Rat | i.p. |

TBD: To be determined through experimental protocols outlined in Section 4.

Mechanism of Action and Signaling Pathways

This compound acts as a selective antagonist at the 5-HT2A receptor. In its basal state, the 5-HT2A receptor is coupled to the Gq/11 G-protein. Upon binding of the endogenous agonist serotonin (5-HT), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and gene expression.

By competitively binding to the 5-HT2A receptor, this compound prevents the binding of serotonin and blocks the initiation of this downstream signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the neuropsychiatric research potential of this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (K_i_) of this compound for the 5-HT2A receptor and its selectivity over other relevant receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor (and other receptors of interest for selectivity profiling).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration using a Bradford or BCA assay.

-

-

Radioligand Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]Ketanserin for the 5-HT2A receptor), and varying concentrations of this compound.

-

For determination of non-specific binding, include wells with an excess of a known high-affinity unlabeled ligand (e.g., Mianserin).

-

Incubate the plates at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

In Vivo Behavioral Models